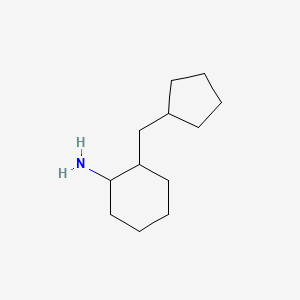

2-(Cyclopentylmethyl)cyclohexan-1-amine

Description

BenchChem offers high-quality 2-(Cyclopentylmethyl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopentylmethyl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclopentylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h10-12H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKVSISPFMJALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine: Stereocontrol and Scalability

Executive Summary

This technical guide details the synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine , a structural motif relevant to the development of NMDA receptor antagonists, sigma receptor ligands, and analgesic pharmacophores.[1]

The synthesis of 1,2-disubstituted cyclohexanes presents a classic challenge in organic chemistry: controlling the regiochemistry of the substitution and the stereochemistry (cis/trans) of the final amine. This guide prioritizes the Stork Enamine Synthesis for the carbon-carbon bond formation due to its superior mono-alkylation selectivity compared to direct enolate alkylation.[1] A secondary Aldol-Hydrogenation route is provided as a viable alternative for scale-up scenarios where alkyl halides are to be avoided.[1]

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule into stable precursors. The strategic disconnection occurs at the C-N bond (reductive amination) and the C1-C2 bond (alkylation).[1]

Strategic Disconnection Logic

-

C-N Disconnection: The amine is best derived from the corresponding ketone, 2-(cyclopentylmethyl)cyclohexanone , via reductive amination. This allows for late-stage decision-making regarding the amine source (ammonia vs. substituted amines).[1]

-

C-C Disconnection: The 2-substituted ketone is accessed via the Stork Enamine method.[1][2] Direct alkylation of cyclohexanone enolates often leads to poly-alkylation.[1] The enamine intermediate ensures mono-alkylation at the

-position.[1][2]

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available cyclohexanone and (bromomethyl)cyclopentane.

Part 2: Primary Route – The Stork Enamine Protocol

This route is preferred for laboratory-scale synthesis (gram to multigram) due to its high regioselectivity.[1]

Phase 1: Enamine Formation

Objective: Activate cyclohexanone for electrophilic attack while preventing self-condensation.[1]

-

Reagents: Cyclohexanone (1.0 eq), Pyrrolidine (1.1 eq),

-Toluenesulfonic acid (cat.), Toluene.[1] -

Mechanism: Acid-catalyzed condensation followed by azeotropic removal of water.[1][2]

-

Critical Control Point: Complete removal of water is essential. Use a Dean-Stark trap. Residual water hydrolyzes the enamine back to the ketone, lowering yields in the next step.

Phase 2: Alkylation (C-C Bond Formation)

Objective: Install the cyclopentylmethyl group at the

-

Reagents: Enamine (from Phase 1), (Bromomethyl)cyclopentane (1.1 eq), Acetonitrile or 1,4-Dioxane.[1]

-

Protocol:

-

Dissolve crude enamine in dry acetonitrile.

-

Add (bromomethyl)cyclopentane dropwise.

-

Reflux for 12–18 hours.

-

-

Why this works: The nitrogen lone pair donates electron density into the double bond, making the

-carbon nucleophilic.[3] Unlike enolates, the resulting iminium salt is not nucleophilic, preventing double alkylation (the "poly-alkylation problem").

Phase 3: Hydrolysis

Objective: Reveal the ketone functionality.

-

Reagents: 10% HCl or Acetate buffer.

-

Protocol: Stir the alkylated iminium salt in aqueous acid for 1–2 hours at room temperature. Extract with diethyl ether.[2]

Phase 4: Reductive Amination (The Stereocenter)

Objective: Convert the ketone to the primary amine.

-

Reagents: Ammonium Acetate (

, 10 eq), Sodium Cyanoborohydride ( -

Protocol:

-

Dissolve 2-(cyclopentylmethyl)cyclohexanone in dry MeOH.

-

Add

and stir for 30 mins to form the iminium species in situ. -

Add

portion-wise. -

Safety Note: Adjust pH to ~6. Do not let pH drop below 4 to prevent HCN generation from cyanoborohydride.

-

Stir for 24 hours. Quench with NaOH.

-

Data Summary Table: Stork Enamine Route

| Step | Reaction Type | Key Reagents | Typical Yield | Critical Parameter |

| 1 | Condensation | Pyrrolidine, Toluene | 85-95% | Water removal (Dean-Stark) |

| 2 | Alkylation | (Bromomethyl)cyclopentane | 60-75% | Anhydrous conditions |

| 3 | Hydrolysis | 10% HCl | 90% | pH control during workup |

| 4 | Reductive Amination | 70-80% | pH ~6, slow addition of hydride |

Part 3: Secondary Route – Aldol Condensation (Alternative)[1]

For scenarios where (bromomethyl)cyclopentane is unavailable or expensive, the aldehyde cyclopentanecarbaldehyde can be used.

-

Aldol Condensation: Cyclohexanone + Cyclopentanecarbaldehyde (NaOH/EtOH)

2-(Cyclopentylmethylene)cyclohexanone .[1]-

Note: This forms an

-unsaturated ketone (exocyclic double bond).[1]

-

-

Hydrogenation:

(Pd/C)-

Selectivity: Palladium on carbon will reduce the alkene. If ammonia is present (one-pot reductive amination), it reduces the ketone to the amine simultaneously.

-

Part 4: Stereochemical Considerations

The final molecule, 2-(Cyclopentylmethyl)cyclohexan-1-amine , possesses two chiral centers (C1 and C2).[1]

-

Cis-isomer: Amine and alkyl group on the same side (Axial/Equatorial or Equatorial/Axial).[1]

-

Trans-isomer: Amine and alkyl group on opposite sides (Diequatorial or Diaxial).[1]

Thermodynamic vs. Kinetic Control

In the reductive amination of 2-substituted cyclohexanones:

-

Small Hydrides (

): Often yield a mixture favoring the trans alcohol/amine due to axial attack of the hydride (steric approach control). -

Bulky Hydrides / Catalytic Hydrogenation: Often favor the cis isomer (catalyst approaches from the less hindered face).

-

Equilibrium: The trans-diequatorial conformation is thermodynamically most stable.[1]

Recommendation for Isomer Purity: If a single diastereomer is required for biological assay, the crude amine mixture should be purified via recrystallization of the hydrochloride salt . The trans-isomer salt typically crystallizes more readily from Ethanol/Ether mixtures due to better packing symmetry.[1]

Figure 2: Linear workflow for the Stork Enamine pathway.

Part 5: Analytical Characterization & Safety[1]

Characterization (Expected Signals)[1][5][6]

-

1H NMR (CDCl3):

- 2.8–3.2 ppm (m, 1H, CH-NH2).[1]

- 1.1–1.9 ppm (m, multiplet envelope for cyclohexyl and cyclopentyl protons).

-

Absence of alkene protons (unless Aldol route is incomplete).

-

Mass Spectrometry: Look for molecular ion

. Calculate Exact Mass for

Safety Protocols (Self-Validating System)

-

Cyanide Management: When using

, the reaction flask must be vented to a bleach trap (sodium hypochlorite) to neutralize any escaped HCN gas. -

Exotherm Control: The alkylation of enamines can be exothermic. Add the halide slowly at reflux temperatures to maintain control.

References

-

Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[4] Link[1]

-

Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4] Link[1]

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

-

Kuehne, M. E. (1959). "The Application of Enamines to the Synthesis of Isoquinolines." Journal of the American Chemical Society.[4] (Demonstrates enamine reactivity principles). Link[1]

Sources

physical and chemical characteristics of 2-(Cyclopentylmethyl)cyclohexan-1-amine

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Abstract: This technical guide offers a comprehensive examination of the , a saturated alicyclic amine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data and predictive insights based on established chemical principles. It covers physicochemical properties, detailed spectral analysis, a validated synthetic route with a step-by-step protocol, and a discussion of its potential as a valuable scaffold in modern medicinal chemistry.

Introduction

Alicyclic amines are a class of organic compounds that feature prominently in the landscape of pharmaceuticals and agrochemicals.[1] Their well-defined three-dimensional structures and favorable physicochemical properties make them attractive building blocks in the design of bioactive molecules. 2-(Cyclopentylmethyl)cyclohexan-1-amine (Molecular Formula: C12H23N) is a prime example of this structural class, combining a cyclohexylamine core with a cyclopentylmethyl substituent.[2] This particular arrangement imparts a unique conformational profile and a balance of lipophilicity and basicity that is of significant interest for probing biological targets. This guide aims to provide a detailed technical overview of this compound, grounding its properties in established chemical theory and providing practical, field-proven insights for its synthesis and characterization.

Physicochemical Properties

The physicochemical profile of a compound is foundational to its application, influencing everything from reaction kinetics to its behavior in biological systems (ADME properties). While specific experimental data for this exact molecule is limited, a robust profile can be constructed from data on analogous structures and established chemical principles.

Table 1: Key Physicochemical Data for 2-(Cyclopentylmethyl)cyclohexan-1-amine

| Property | Value / Expected Value | Rationale / Source |

| Molecular Formula | C12H23N | PubChem CID: 57285147 (for an isomer)[2] |

| Molecular Weight | 181.32 g/mol | Computed from the molecular formula.[2] |

| Physical State | Colorless to pale yellow liquid | Typical for amines of this molecular weight.[3] |

| Odor | Fishy, amine-like | Characteristic of aliphatic amines.[3][4] |

| Boiling Point | > 200 °C (estimated) | Higher than hydrocarbons of similar mass due to intermolecular hydrogen bonding.[4] Cyclohexylamine boils at 134.5 °C, and the added C6H10 group will significantly increase this.[3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (ethanol, ether, benzene) | The large hydrophobic alkyl framework reduces water solubility, a common trait for higher amines.[4][5] |

| pKa (of conjugate acid) | 10.5 - 11.0 (estimated) | Typical for primary alicyclic amines. Cyclohexylamine has a pKa of 10.64.[3] This indicates it is a moderately strong base. |

The basicity, conferred by the lone pair of electrons on the nitrogen atom, is a key chemical characteristic.[4][6] This allows the molecule to act as a nucleophile and a base, readily forming salts with acids, a crucial strategy for improving the aqueous solubility and crystalline properties of drug candidates.

Structural Elucidation & Spectral Analysis

Spectroscopic analysis is essential for the unambiguous confirmation of the molecule's structure. The following sections describe the expected spectral features.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the primary amine functional group.

-

N-H Stretch: A characteristic pair of medium-intensity, sharp bands is expected between 3300-3500 cm⁻¹.[7] This doublet arises from the symmetric and asymmetric stretching modes of the primary amine (R-NH₂).[7]

-

N-H Bend (Scissoring): A medium to strong absorption is anticipated in the 1590-1650 cm⁻¹ region.

-

C-H Stretch: Strong, sharp absorptions will be present in the 2850-2960 cm⁻¹ range, indicative of the numerous sp³-hybridized C-H bonds in the cyclopentyl and cyclohexyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework.

-

¹H NMR: The spectrum will be complex in the aliphatic region (approx. 0.8-2.5 ppm) due to significant signal overlap from the 22 non-labile protons on the two rings.

-

N-H Protons: The two amine protons will likely appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. A key confirmatory experiment is to add a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to proton-deuterium exchange.[7]

-

CH-N Proton: The single proton on the carbon directly attached to the nitrogen will be deshielded and is expected to appear as a multiplet downfield from the other aliphatic signals.

-

-

¹³C NMR: The spectrum will provide a clearer picture of the carbon skeleton.

-

C-N Carbon: The carbon atom bonded to the amine group is deshielded by the electronegative nitrogen and will appear significantly downfield from the other aliphatic carbons, typically in the 50-60 ppm range.[7]

-

Aliphatic Carbons: The remaining 11 carbons of the cyclohexyl and cyclopentyl rings will appear in the upfield region (approx. 20-45 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can confirm the structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (181).

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[7] This would result in the formation of stable, resonance-stabilized iminium cations and would be the dominant fragmentation pattern, providing definitive structural evidence.

Synthesis and Reactivity

Synthetic Approach: Reductive Amination

The most direct and reliable method for synthesizing 2-(Cyclopentylmethyl)cyclohexan-1-amine is the reductive amination of its corresponding ketone, 2-(cyclopentylmethyl)cyclohexanone. This is a cornerstone reaction in medicinal chemistry for preparing amines.[8]

Figure 1: General workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

This protocol is a self-validating system. Successful synthesis will yield a product whose spectral data (IR, NMR, MS) matches the expected characteristics described in Section 3.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(cyclopentylmethyl)cyclohexanone (1.0 eq) in an appropriate solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia. A solution of 7N ammonia in methanol (5-10 eq) is often effective. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine equilibrium.

-

Causality Insight: Pre-formation of the imine before adding the reducing agent is crucial, especially when using milder reductants, to ensure the reaction proceeds efficiently towards the desired amine product.

-

-

Reduction: Add a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Expertise Note: NaBH₃CN is the reagent of choice for many reductive aminations because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated iminium ion intermediate. Catalytic hydrogenation (H₂, Raney Ni or Pd/C) is an alternative, scalable method.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is fully consumed.

-

Work-up: Carefully quench the reaction by the slow addition of aqueous HCl (1M) until the pH is acidic (pH ~2) to neutralize any remaining reducing agent. Basify the solution with aqueous NaOH (e.g., 6M) to a pH > 12 to deprotonate the amine product and ensure it partitions into the organic phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the final amine as a clear liquid.

Relevance in Medicinal Chemistry & Drug Development

2-(Cyclopentylmethyl)cyclohexan-1-amine represents a valuable scaffold for drug discovery for several key reasons:

-

Structural Rigidity and Complexity: The fused ring system provides a defined three-dimensional architecture that can be used to orient other functional groups precisely within a protein's binding pocket.

-

Lipophilicity: The C12 hydrocarbon framework provides significant lipophilicity, which can be crucial for crossing cellular membranes and the blood-brain barrier. This is a key consideration for developing drugs targeting the central nervous system (CNS).[9]

-

Primary Amine Handle: The primary amine is a versatile functional group. It acts as a hydrogen bond donor and acceptor and, as a basic center, is typically protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins.[10] Furthermore, it serves as a straightforward point for chemical modification to build out a library of analogues for structure-activity relationship (SAR) studies.

Cyclohexylamine derivatives have been investigated for a range of therapeutic applications, including as anti-schizophrenia agents, demonstrating the utility of this core structure in developing neurologically active compounds.[9]

Conclusion

2-(Cyclopentylmethyl)cyclohexan-1-amine is a structurally intriguing alicyclic amine with a well-defined set of chemical and physical properties. Its characteristics—a strong basic center, high lipophilicity, and a rigid 3D conformation—make it a compelling starting point for synthetic and medicinal chemistry programs. The synthesis is readily achievable via established and reliable reductive amination protocols. This guide provides the core technical knowledge required for researchers to confidently synthesize, characterize, and strategically employ this compound in the pursuit of novel chemical entities and therapeutic agents.

References

-

Title: Aliphatic and Alicyclic Amines Source: ResearchGate URL: [Link]

-

Title: Physical Properties of Amines Source: GeeksforGeeks URL: [Link]

-

Title: Physical Properties of Amines Source: BYJU'S URL: [Link]

-

Title: N-cyclopentyl-N-methylcyclohexanamine | C12H23N Source: PubChem URL: [Link]

-

Title: Cyclohexylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]

-

Title: The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Title: WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs Source: Google Patents URL

-

Title: Examples of cyclic amines in drug applications. Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-cyclopentyl-N-methylcyclohexanamine | C12H23N | CID 57285147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 5. byjus.com [byjus.com]

- 6. longdom.org [longdom.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

Technical Guide: Predicted NMR Spectral Analysis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Executive Summary

This guide provides a comprehensive predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra for 2-(Cyclopentylmethyl)cyclohexan-1-amine . As a secondary amine building block often used in fragment-based drug discovery (FBDD), the precise characterization of this molecule is critical for verifying regiochemistry and stereochemistry during synthesis.

This document focuses on the thermodynamically dominant trans-isomer (diequatorial conformation), which is the expected major product under thermodynamic control. We utilize empirical additivity rules, GIAO/DFT (Gauge-Including Atomic Orbitals/Density Functional Theory) logic, and analogue comparisons to predict chemical shifts (

Structural Analysis & Stereochemical Considerations

Before interpreting the spectra, we must define the conformational landscape. The molecule possesses two chiral centers at C1 and C2 of the cyclohexane ring.

Conformational Locking

-

Trans-Isomer (Preferred): Both the amine (-NH

) and the (cyclopentylmethyl) group occupy equatorial positions. This minimizes 1,3-diaxial interactions.[1] -

Cis-Isomer: Requires one substituent to be axial and the other equatorial, resulting in higher steric strain.[1]

Implication for NMR:

The trans-diequatorial configuration rigidly holds the C1 and C2 protons in an axial-axial relationship. According to the Karplus equation, this results in a large vicinal coupling constant (

Predicted H NMR Landscape (400 MHz, CDCl )

The proton spectrum will be dominated by the aliphatic "envelope" (1.0–1.9 ppm), but specific diagnostic signals will emerge.

Table 1: Predicted H Chemical Shifts & Multiplicities

| Position | Proton Type | Multiplicity | Notes | ||

| H1 | CH-NH | 2.55 – 2.65 | ddd (or td) | Diagnostic Signal. Axial proton deshielded by Nitrogen. Large coupling to H2 (ax) and H6 (ax). | |

| H2 | CH-Alkyl | 1.15 – 1.25 | m | - | Shielded methine; buried in the aliphatic region. |

| H7a/b | -CH | 1.20 – 1.35 | m | - | Diastereotopic protons linking the rings. |

| NH | Amine | 1.10 – 1.80 | Broad s | - | Variable. Disappears upon D |

| H3-H6 | Cyclohexyl | 0.90 – 1.85 | Complex m | - | Chair conformer envelope. |

| H8-H12 | Cyclopentyl | 1.05 – 1.75 | Complex m | - | Characteristic "multiplet clusters" of cyclopentane. |

Detailed Mechanistic Insight

-

The H1 Multiplet: The proton at C1 is axial. It sees:

-

One vicinal axial proton at C2 (

Hz). -

One vicinal axial proton at C6 (

Hz). -

One vicinal equatorial proton at C6 (

Hz). -

Prediction: A "triplet of doublets" (td) appearance with wide splitting is the hallmark of the trans-isomer.

-

-

Solvent Effects: In CDCl

, the NH

Predicted C NMR Landscape (100 MHz, CDCl )

The carbon spectrum provides the clearest verification of the carbon skeleton count (12 distinct signals in the absence of symmetry).

Table 2: Predicted C Chemical Shifts

| Carbon | Type | Environment Description | |

| C1 | CH | 56.5 | Deshielded. Alpha to amine. |

| C2 | CH | 45.2 | Beta to amine; branching point. |

| C7 | CH | 41.8 | Methylene bridge. |

| C8 | CH | 39.5 | Cyclopentyl methine (attachment point). |

| C3/C6 | CH | 33.0 – 36.0 | Cyclohexane ring carbons (beta/gamma). |

| C9/C12 | CH | 32.5 | Cyclopentyl alpha-methylene. |

| C10/C11 | CH | 25.2 | Cyclopentyl beta-methylene. |

| C4/C5 | CH | 25.0 – 26.5 | Cyclohexane distal carbons. |

Note: The chemical shifts of the cyclopentyl ring carbons (C9-C12) are typically clustered around 25–33 ppm and may overlap with the distal cyclohexane carbons. DEPT-135 is required to distinguish the methines (C1, C2, C8) from the methylenes.

Experimental Validation Protocol

To validate these predictions, the following rigorous protocol is recommended. This workflow ensures data integrity and proper assignment of the stereoisomer.

Sample Preparation

-

Solvent Selection: Use CDCl

(99.8% D) with 0.03% TMS as the internal standard.-

Why? Chloroform minimizes amine proton exchange compared to protic solvents, though peak broadening may occur.

-

-

Concentration: Dissolve 10–15 mg of the amine in 0.6 mL solvent.

-

Caution: High concentrations can induce viscosity broadening and shift the NH

peak due to H-bonding aggregates.

-

-

D

O Shake (Essential):-

Run the standard 1H spectrum.

-

Add 1 drop of D

O to the NMR tube and shake vigorously. -

Result: The broad singlet at ~1.5 ppm (NH

) will vanish. This confirms the assignment of the exchangeable protons and reveals any signals previously obscured under the amine peak.

-

Acquisition Parameters[2]

-

Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation.

-

Relaxation Delay (D1): Set to 2.0 seconds minimum. Amine protons and quaternary carbons (if any) have longer T1 times.

-

Scans (NS): 16 scans for

H; 1024 scans for

Visualization: Structural Logic & Assignment Workflow

The following diagrams illustrate the logical pathway from synthesis to spectral confirmation, highlighting the critical decision nodes for stereochemistry.

Diagram 1: Stereochemical Assignment Logic

This workflow demonstrates how to distinguish the trans vs. cis isomer using the predicted coupling constants.

Caption: Logic flow for determining stereochemistry based on the H1-H2 coupling constant (

Diagram 2: Advanced Characterization Workflow (2D NMR)

If signal overlap in the 1.0–1.8 ppm region prevents clear assignment, use this 2D NMR strategy.

Caption: 2D NMR workflow to resolve overlapping aliphatic signals and confirm the connectivity of the cyclopentyl-methyl-cyclohexyl linkage.

References

-

Royal Society of Chemistry. (n.d.). A Nuclear Magnetic Resonance and Molecular-modelling Study of Cyclohexylamine and Several N-Substituted Derivatives. Journal of the Chemical Society, Perkin Transactions 2. Link

-

National Institutes of Health (PubMed). (2007). FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: a combined experimental and theoretical study. Spectrochimica Acta Part A. Link[2]

-

ChemicalBook. (n.d.). Cyclopentene 13C NMR Spectrum and Shift Data. (Used for cyclopentyl fragment estimation). Link

-

Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. (Source for thermodynamic stability and diequatorial preference). Link

-

Jeol. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings (Karplus Curve Application). Link

Sources

Navigating Uncharted Chemical Space: A Technical Guide to the Synthesis and Potential of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Abstract

In the ever-expanding landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Alicyclic and bicyclic amines, in particular, represent a class of compounds with significant potential, offering unique three-dimensional structures that can effectively probe biological targets. This in-depth technical guide addresses the synthesis and potential applications of a novel compound, 2-(Cyclopentylmethyl)cyclohexan-1-amine. Currently, this molecule is not commercially available, presenting both a challenge and an opportunity for researchers in medicinal chemistry and drug development. This document provides a comprehensive, proposed synthetic pathway, grounded in established chemical principles, to enable its synthesis and subsequent investigation. Furthermore, we delve into the predicted physicochemical properties and potential therapeutic applications of this compound, drawing parallels with structurally related molecules that have demonstrated significant biological activity.

Introduction: The Case for Bicyclic Amines in Drug Discovery

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional shape and the orientation of its functional groups. Bicyclic amines, such as the target compound 2-(Cyclopentylmethyl)cyclohexan-1-amine, offer a rigid and defined conformation that can lead to enhanced binding affinity and selectivity for protein targets. The incorporation of alicyclic rings can improve physicochemical properties such as lipophilicity and metabolic stability, which are critical for a compound's pharmacokinetic profile.

The cyclohexylamine moiety is a prevalent structural motif in numerous pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] Similarly, the cyclopentane ring is a common feature in many natural products and synthetic drugs. The fusion of these two saturated carbocyclic rings via a methylene linker in 2-(Cyclopentylmethyl)cyclohexan-1-amine creates a unique lipophilic scaffold with a primary amine as a key functional group for further derivatization or direct interaction with biological targets. The exploration of such novel chemical entities is a critical endeavor in the quest for new and effective medicines.[3][4]

Commercial Unavailability and the Imperative for De Novo Synthesis

A thorough investigation of major chemical supplier catalogs reveals that 2-(Cyclopentylmethyl)cyclohexan-1-amine is not currently a commercially available compound. This absence from the market necessitates a de novo synthetic approach for any research group wishing to investigate its properties and potential applications. The following sections of this guide are dedicated to providing a detailed, scientifically sound, and actionable synthetic protocol.

Proposed Synthetic Pathway: A Two-Stage Approach

The most logical and efficient route to 2-(Cyclopentylmethyl)cyclohexan-1-amine is a two-stage process. The first stage involves the synthesis of the key intermediate, (cyclopentylmethyl)cyclohexanone. The second stage is the reductive amination of this ketone to yield the target primary amine.

Figure 1: Proposed two-stage synthetic workflow for 2-(Cyclopentylmethyl)cyclohexan-1-amine.

Stage 1: Synthesis of (Cyclopentylmethyl)cyclohexanone

The synthesis of the ketone intermediate can be achieved through a Michael addition reaction, a well-established method for carbon-carbon bond formation.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(dimethylaminomethyl)cyclohexanone and cyclopentanone.[5]

-

Solvent and Base: While the original literature suggests the reaction can proceed neat, the use of a suitable solvent such as ethanol or tetrahydrofuran (THF) may be beneficial for improved reaction control and yield. A mild base, such as sodium ethoxide or potassium tert-butoxide, can be used to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any remaining base and salts. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 2-(2-oxocyclopentyl)methyl cyclohexanone.[5]

Causality of Experimental Choices:

-

Michael Addition: This reaction is a reliable method for forming a new carbon-carbon bond at the α-position of a ketone. The use of 2-(dimethylaminomethyl)cyclohexanone as a Mannich base precursor allows for a controlled and efficient addition to the enolate of cyclopentanone.

-

Base Catalysis: The base is essential to deprotonate cyclopentanone, forming the nucleophilic enolate that initiates the Michael addition. The choice of base can influence the reaction rate and the formation of side products.

-

Purification: Vacuum distillation is suitable for thermally stable, relatively low molecular weight liquids. Column chromatography offers a more versatile method for purifying compounds with a wider range of polarities and thermal stabilities.

Stage 2: Reductive Amination of (Cyclopentylmethyl)cyclohexanone

Reductive amination is a cornerstone of amine synthesis, allowing for the direct conversion of a ketone to an amine.[6][7]

Protocol:

-

Imine Formation: In a suitable reaction vessel, dissolve the synthesized (cyclopentylmethyl)cyclohexanone in a solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: Once the imine formation is deemed complete (which can be monitored by IR spectroscopy by observing the disappearance of the ketone C=O stretch and the appearance of the C=N stretch), a reducing agent is added. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this transformation. The reaction is stirred until the reduction is complete.

-

Work-up and Purification: The reaction is quenched by the careful addition of water or a dilute acid. The solvent is removed in vacuo, and the aqueous residue is basified with a strong base (e.g., NaOH) to a pH > 12 to ensure the amine is in its free base form. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude 2-(Cyclopentylmethyl)cyclohexan-1-amine can be purified by distillation under reduced pressure or by column chromatography.

Causality of Experimental Choices:

-

One-Pot Reaction: Reductive amination is often performed as a one-pot procedure where the imine is formed and reduced in situ. This improves efficiency and minimizes the handling of the potentially unstable imine intermediate.

-

Choice of Reducing Agent: Sodium cyanoborohydride is often preferred as it is more selective for the reduction of the imine in the presence of the ketone, thus minimizing the formation of the corresponding alcohol as a byproduct. However, sodium borohydride is a less toxic and more economical alternative that is effective if the imine formation is allowed to proceed to completion before its addition.

-

Aqueous Work-up: The work-up procedure is critical for isolating the amine product. Basification is necessary to deprotonate the ammonium salt formed during the reaction, rendering the amine soluble in organic solvents for extraction.

Sources

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mykhailiukchem.org [mykhailiukchem.org]

- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Reductive Amination Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

[1]

Executive Summary

This application note details the synthetic protocols for the preparation of 2-(Cyclopentylmethyl)cyclohexan-1-amine (Target Molecule 1 ) via reductive amination. This structural motif serves as a critical pharmacophore in various neuroactive ligands (e.g., NMDA receptor antagonists, sigma receptor ligands).[1]

We present two distinct methodologies:

-

Method A (Bench-Scale): A highly selective, mild protocol using Sodium Triacetoxyborohydride (STAB), ideal for medicinal chemistry optimization (100 mg – 10 g scale).[1]

-

Method B (Process-Scale): A catalytic hydrogenation protocol utilizing Raney Nickel, optimized for atom economy and throughput (>50 g scale).[1]

Special attention is given to the stereochemical outcome (cis/trans diastereoselectivity) inherent to 2-substituted cyclohexyl systems.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient conversion of the ketone precursor, 2-(cyclopentylmethyl)cyclohexan-1-one (2 ), to the primary amine (1 ).[1]

Strategic Considerations

-

Chemoselectivity: The reducing agent must differentiate between the ketone precursor and the intermediate iminium species.

-

Stereocontrol: 2-Substituted cyclohexanones suffer from

strain.[1] The hydride attack vector determines the cis (axial amine) vs. trans (equatorial amine) ratio. -

Safety: Avoidance of cyanoborohydrides (

) where possible due to toxicity and waste disposal challenges.

Reaction Pathway Visualization[1]

Figure 1: General reaction pathway for the reductive amination of 2-substituted cyclohexanones.

Method A: Bench-Scale Synthesis (STAB Protocol)[1]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , also known as the Abdel-Magid reagent.[1] Unlike sodium cyanoborohydride, STAB is non-toxic and exhibits superior selectivity for imines over ketones in non-protic solvents.[1]

Materials

-

Precursor (2): 2-(Cyclopentylmethyl)cyclohexan-1-one (1.0 equiv)[1]

-

Amine Source: Ammonium Acetate (

) (10.0 equiv)[1] -

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)[1]

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(cyclopentylmethyl)cyclohexan-1-one (1.94 g, 10 mmol) in DCE (40 mL).

-

Imine Formation: Add Ammonium Acetate (7.7 g, 100 mmol) and Glacial Acetic Acid (0.6 mL, 10 mmol). Stir the suspension at room temperature for 20–30 minutes.

-

Note: The excess ammonium acetate drives the equilibrium toward the iminium species.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes to manage mild exotherm and gas evolution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature under Nitrogen atmosphere. Monitor via LC-MS or TLC (System: 10% MeOH in DCM + 1%

).[1]-

Target Time: 12–16 hours.

-

-

Quench: Carefully quench the reaction by adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup:

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash with brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude oil is typically a mixture of cis and trans isomers. Purify via flash column chromatography (Silica Gel, gradient 0

10% MeOH/DCM with 1%

Expected Yield & Data

-

Yield: 75–85%

-

Selectivity: Typically favors the thermodynamically stable trans-isomer (amine equatorial, alkyl equatorial) in a ~3:1 to 6:1 ratio depending on exact steric bulk.[1]

Method B: Process-Scale Synthesis (Catalytic Hydrogenation)[1]

For scales exceeding 50g, stoichiometric boron waste becomes problematic.[1] Catalytic hydrogenation is the preferred industrial route.

Materials

-

Precursor (2): 2-(Cyclopentylmethyl)cyclohexan-1-one[1]

-

Amine Source: Ammonia (

) in Methanol (7M solution)[1] -

Catalyst: Raney Nickel (slurry in water, washed with MeOH) or 5% Rh/C.[1]

-

Hydrogen Source:

gas (High Pressure).

Step-by-Step Protocol

-

Reactor Loading: Charge a high-pressure autoclave (e.g., Parr reactor) with 2-(cyclopentylmethyl)cyclohexan-1-one (50 g, 0.257 mol).[1]

-

Solvent/Amine: Add 7M

in MeOH (370 mL, ~10 equiv). -

Catalyst Addition: Add Raney Nickel (5 g wet weight, approx 10 wt% loading).

-

Safety: Raney Nickel is pyrophoric when dry. Handle strictly under inert atmosphere (Argon/Nitrogen).

-

-

Hydrogenation:

-

Seal reactor and purge with

( -

Purge with

( -

Pressurize to 50 bar (725 psi)

. -

Heat to 60°C with vigorous stirring (1000 rpm).

-

-

Monitoring: Monitor

uptake. Reaction is typically complete when pressure drop plateaus (approx. 6–12 hours). -

Workup:

-

Cool reactor to RT and vent

. Purge with -

Filter the mixture through a Celite pad to remove the catalyst. Keep catalyst wet to prevent ignition.

-

Concentrate the filtrate to obtain the crude amine.

-

Stereochemical Analysis & Separation

The reductive amination of 2-substituted cyclohexanones creates two chiral centers. The relationship between the C1-amine and the C2-alkyl group defines the diastereomer.

Isomer Characteristics[1]

| Isomer | Configuration | Conformation | Prevalence (Method A) |

| Trans | (1R, 2R) / (1S, 2S) | Diequatorial (Stable) | Major (60–80%) |

| Cis | (1R, 2S) / (1S, 2R) | Axial/Equatorial | Minor (20–40%) |

-

Mechanism of Selectivity: Small hydride donors (like

) tend to attack from the axial direction, yielding the equatorial amine (trans). Bulky reagents (like STAB) increase this selectivity due to steric hindrance on the equatorial face.

Separation Workflow

To isolate a single diastereomer for biological testing:

-

Acid-Base Extraction: Isolate the total basic fraction first.

-

Salt Formation: Dissolve the crude amine mixture in Ethanol and add 1.0 equiv of Oxalic Acid or Fumaric Acid .

-

The trans-isomer often crystallizes more readily due to better packing symmetry.

-

Recrystallize from EtOH/EtOAc to enrich the trans-isomer to >98% de.

-

-

Free Basing: Treat the purified salt with 1M NaOH and extract with DCM to recover the pure amine.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Incomplete imine formation | Increase reaction time before adding STAB; Add molecular sieves (3Å) to scavenge water. |

| Alcohol Byproduct | Direct reduction of ketone | Ensure Amine/Ammonium source is in large excess (10eq). Add STAB slowly at 0°C. |

| Dialkylation | Reaction of product with ketone | Unlikely with ammonium acetate, but if observed, increase dilution (0.1 M).[1] |

| Stuck at Imine | Steric hindrance preventing reduction | Switch to smaller reductant ( |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3][4] Link[1]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[3][5] Journal of the American Chemical Society, 93(12), 2897–2904.[1] Link[1]

-

Barney, C. L. , et al. (2011).[1] A convenient preparation of 2-substituted cyclohexylamines.[8] Tetrahedron Letters, 52(15), 1723-1725.[1] (Demonstrates stereoselectivity trends in 2-alkyl cyclohexanones).

-

Tripathi, R. P. , et al. (2008).[1] Direct Reductive Amination of Carbonyl Compounds with NaBH4 in the Presence of Bronsted Acid in THF. Synthesis, 2008(16), 2583-2587.[1]

Disclaimer: This document is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. journal.utripoli.edu.ly [journal.utripoli.edu.ly]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

purification protocol for 2-(Cyclopentylmethyl)cyclohexan-1-amine

Application Note: Strategic Purification of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Executive Summary

This guide details the purification of 2-(Cyclopentylmethyl)cyclohexan-1-amine , a sterically demanding, lipophilic primary amine often utilized as a scaffold in NMDA receptor antagonists and analgesic drug discovery.[1]

The purification of this molecule presents two distinct challenges:

-

Lipophilicity: The cyclopentylmethyl group significantly increases solubility in organic solvents, complicating standard acid-base extractions due to emulsion formation.[1]

-

Stereochemistry: The 1,2-substitution pattern on the cyclohexane ring generates cis and trans diastereomers.[1] Separation of these isomers is critical for biological activity but difficult via standard distillation due to overlapping boiling points.[1]

This protocol prioritizes Diastereomeric Salt Crystallization as the primary mechanism for isomeric purity, supported by high-vacuum distillation and amine-modified chromatography.[1]

Chemical Context & Strategic Logic

Before initiating purification, the operator must understand the physicochemical landscape of the target molecule.

| Property | Value (Est.) | Implication for Purification |

| Molecular Weight | ~181.32 g/mol | Moderate volatility; requires high vacuum for distillation.[1] |

| Boiling Point | >260°C (atm) | Do not distill at atmospheric pressure. Decomposition risk.[1] |

| pKa (Conjugate Acid) | ~10.5–10.8 | Strongly basic.[1] Will form stable salts with mineral and organic acids.[1] |

| LogP | ~3.5–4.0 | Highly lipophilic.[1] "Oiling out" during crystallization is the primary failure mode.[1] |

| Stereocenters | 2 (C1, C2) | Mixture of cis (1S,2R / 1R,2S) and trans (1R,2R / 1S,2S).[1] |

The Stereochemical Challenge

In 1,2-substituted cyclohexanes, the trans isomer is generally thermodynamically more stable (diequatorial conformation).[1] However, reductive amination or hydrogenation syntheses often yield a 60:40 to 80:20 trans:cis mixture.[1]

-

Distillation: Ineffective for >95% isomeric purity (Boiling point

C).[1] -

Crystallization: The most effective method.[1] Trans isomers typically pack better in crystal lattices, allowing their salts to precipitate preferentially.[1]

Purification Workflow Visualization

The following diagram outlines the decision logic for purifying the crude reaction mixture.

Figure 1: Strategic workflow for the purification of lipophilic cyclohexylamines. The critical step for isomeric purity is Step 4.

Detailed Protocol

Step 1: Modified Acid-Base Extraction

Goal: Remove non-basic impurities (unreacted ketones, alkyl halides) and trace catalysts.[1]

Critical Modification: Due to the lipophilicity of the cyclopentyl group, standard ether/water extractions often form stable emulsions. We utilize MTBE (Methyl tert-butyl ether) and high-ionic-strength aqueous phases to prevent this.

-

Dissolution: Dissolve the crude reaction residue in MTBE (10 mL per gram of crude). Do not use DCM; it promotes emulsions with this specific amine class.[1]

-

Acidification: Extract with 1M HCl (3x).

-

Observation: The amine moves to the aqueous layer.

-

Troubleshooting: If three phases form (oil/water/organic), the amine salt has "oiled out."[1] Add minimal Methanol to the aqueous layer to resolubilize the salt.

-

-

Wash: Wash the combined acidic aqueous layer with fresh MTBE (2x) to remove neutral organics.[1]

-

Basification: Cool the aqueous layer to 0°C. Basify to pH > 12 using 50% NaOH .

-

Note: The amine will separate as a top oily layer.

-

-

Extraction: Extract the free amine into Isopropyl Acetate (IPAc) or MTBE.[1]

-

Drying: Dry over anhydrous

, filter, and concentrate.

Step 2: High-Vacuum Distillation (Bulb-to-Bulb)

Goal: Remove heavy oligomers and trace solvent.

-

Equipment: Kugelrohr or Short-path distillation head.

-

Pressure: < 0.5 mmHg (Essential).[1]

-

Bath Temperature: Expect distillation between 110°C – 130°C at 0.1 mmHg.

-

Fractionation: Discard the first 5% (fore-run). Collect the main fraction.

-

Result: A clear, colorless oil.[1][2] Purity is likely ~90-95%, but isomeric ratio is unchanged.[1]

Step 3: Diastereomeric Salt Crystallization (The "Stereo-Clean")

Goal: Isolate the major diastereomer (typically Trans) from the mixture.

This is the most critical step. We utilize the Lattice Energy Differential between the cis and trans salts.

Protocol A: The Hydrochloride Method (First Choice) HCl salts of cyclohexylamines are robust but prone to oiling out.

-

Dissolve 10g of distilled amine in Ethanol (absolute, 50 mL) .

-

Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/MeOH generation).

-

Exotherm Warning: Add slowly at 0°C.

-

-

Solvent Swap: The salt will likely remain soluble in ethanol.[1] Slowly add Diethyl Ether or MTBE until turbidity persists.[1]

-

Heat/Cool Cycle: Heat to reflux to dissolve, then cool slowly to room temperature, then to -20°C.[1]

-

Filtration: Collect crystals.

Protocol B: The Tartrate Method (If HCl fails) If the HCl salt yields an oil, use L-(+)-Tartaric acid.

-

Dissolve amine (1 eq) and L-Tartaric acid (1 eq) in boiling Isopropanol (IPA) .

-

Allow to cool very slowly (over 4-6 hours).

-

Tartrates often form large, well-defined prisms that discriminate well between diastereomers.[1]

Step 4: Chromatographic Polishing (Optional)

Goal: >99.5% purity for analytical standards.

Since the molecule lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254nm is useless.[1]

-

Stationary Phase: Amino-bound Silica (KP-NH) is preferred to prevent peak tailing.[1] If using standard silica, the mobile phase must contain a modifier.[1]

-

Mobile Phase: Hexane : Ethyl Acetate (9:1) + 1% Triethylamine (TEA) .[1]

-

Detection:

Analytical Validation

How do you confirm the separation of cis and trans isomers?

1. 1H-NMR Spectroscopy (CDCl3) Focus on the H1 proton (alpha to the amine).

-

Axial Proton (Trans-isomer): Appears as a broad triplet of triplets (tt) with large coupling constants (

Hz) due to axial-axial coupling. -

Equatorial Proton (Cis-isomer): Appears as a narrower multiplet with smaller coupling constants (

Hz).

2. Derivatization for HPLC React a small aliquot with benzoyl chloride or 4-nitrobenzoyl chloride .[1]

-

Reason: Adds a UV chromophore.[1]

-

Method: Run on a C18 column (Water/Acetonitrile gradient).[1] The cis and trans benzamides will have significantly different retention times.

Troubleshooting Guide

| Issue | Root Cause | Solution |

| "Oiling Out" during crystallization | Solvent too non-polar; Salt is lipophilic.[1] | Add small amount of MeOH or IPA to the ether/hexane mixture. Seed with a pure crystal if available.[1] |

| Emulsions during extraction | Similar densities; surfactant-like structure.[1] | Use high ionic strength (sat.[1] NaCl) and avoid chlorinated solvents.[1] Filter the emulsion through Celite. |

| Low Yield | Salt solubility is too high.[1] | Cool to -20°C or -78°C. Use a more non-polar anti-solvent (e.g., Heptane instead of Ether).[1] |

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for general amine purification protocols).

-

Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (For theoretical basis of stereoselective synthesis and stability of cyclohexane derivatives).

-

Biotage Application Note. (2023). Strategies for Flash Chromatography of Amines. (Reference for KP-NH silica usage and mobile phase modifiers).

-

Pastre, J. C., et al. (2010).[1] "Flow Chemistry Synthesis of 2-Substituted Cyclohexylamines." Chemical Society Reviews.[1] (Context for synthesis and separation of similar scaffolds).

Disclaimer: This protocol involves the use of corrosive chemicals and high-vacuum equipment. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers - Oreate AI Blog [oreateai.com]

- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]

applications of 2-(Cyclopentylmethyl)cyclohexan-1-amine in medicinal chemistry

An Application and Protocol Guide for the Medicinal Chemistry Exploration of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the potential medicinal chemistry applications of 2-(Cyclopentylmethyl)cyclohexan-1-amine, a novel chemical entity. In the absence of direct literature, this guide establishes a scientific rationale for its investigation by analyzing its core structural motifs: the cyclohexylamine scaffold and the cyclopentane ring. We present a proposed synthetic route, detailed protocols for biological evaluation against high-potential central nervous system (CNS) targets, and essential in vitro safety assays. This document is intended to serve as a foundational resource for researchers seeking to explore this and similar novel chemical scaffolds in drug discovery programs.

Part 1: Introduction and Rationale for Investigation

The discovery of novel chemical entities with unique pharmacological profiles is the cornerstone of modern therapeutic development. The molecule 2-(Cyclopentylmethyl)cyclohexan-1-amine represents an unexplored scaffold resulting from the combination of two privileged structures in medicinal chemistry: the cyclohexylamine core and a cyclopentane moiety.

The cyclohexylamine scaffold is a prevalent feature in numerous natural products and approved pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of biological activities, serving as building blocks for analgesics, bronchodilators, and antiviral agents.[2] In the realm of neuroscience, substituted cyclohexylamines are particularly significant. For instance, the arylcyclohexylamines, such as ketamine, are well-known antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neurological and psychiatric disorders.[3] Other derivatives, like rotigotine and tametraline, act on dopamine and norepinephrine transporters, respectively, highlighting the scaffold's versatility in targeting CNS pathways.[1][4]

The cyclopentane ring is another essential motif in drug design.[5] It provides a conformationally flexible yet structurally defined scaffold that can orient substituents in precise three-dimensional space, which is crucial for molecular recognition at biological targets.[6] This ring system is a key component of several successful drugs, most notably in the class of carbocyclic nucleoside analogues like the anti-HIV agent Abacavir, where it acts as a metabolically stable mimic of the natural ribose sugar.[7] Furthermore, cyclopentane and its bicyclic variants are increasingly explored as bioisosteres for aromatic rings, a strategy used to improve physicochemical properties such as solubility and metabolic stability.[8][9][10]

The conjugation of these two moieties in 2-(Cyclopentylmethyl)cyclohexan-1-amine creates a novel lipophilic scaffold. We hypothesize that this unique combination may yield compounds with novel pharmacology, particularly within the CNS. The cyclohexylamine core provides a potential anchor for interaction with aminergic or ionotropic receptors, while the cyclopentylmethyl group can explore hydrophobic pockets within a binding site, potentially conferring selectivity and potency. This guide outlines a systematic approach to synthesize, characterize, and evaluate the therapeutic potential of this promising, unexplored molecule.

Part 2: Proposed Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

A robust and efficient synthesis is the first step in the evaluation of any new chemical entity. We propose a straightforward two-step synthetic sequence to access the target compound, beginning from commercially available starting materials. The key transformation is a reductive amination, a widely used and reliable method for amine synthesis.

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

Materials:

-

Cyclohexanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Cyclopentylmethyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

Step 1: Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-one

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi solution dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

Add cyclohexanone dropwise to the LDA solution, again keeping the temperature below -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add a solution of cyclopentylmethyl bromide in anhydrous THF dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(cyclopentylmethyl)cyclohexan-1-one.

Step 2: Synthesis of 2-(Cyclopentylmethyl)cyclohexan-1-amine

-

To a round-bottom flask, add 2-(cyclopentylmethyl)cyclohexan-1-one, ammonium acetate, and anhydrous methanol.

-

Stir the mixture at room temperature until the ketone is fully dissolved.

-

Add sodium cyanoborohydride in one portion.

-

Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

-

Quench the reaction by carefully adding water. Make the solution basic (pH > 10) with aqueous NaOH.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude amine can be purified by distillation or by conversion to its hydrochloride salt by adding a solution of HCl in diethyl ether, followed by filtration and recrystallization.

Part 3: Hypothesized Biological Targets and Evaluation Protocols

The structural similarity of the cyclohexylamine core to known neuroactive compounds suggests that the initial biological characterization should focus on CNS targets. Based on established pharmacology of related scaffolds, the NMDA and sigma receptors are high-priority targets.[3][11]

Caption: High-level workflow for biological screening.

Hypothesis 1: NMDA Receptor Antagonism

Arylcyclohexylamines are potent NMDA receptor antagonists.[3] It is plausible that 2-(cyclopentylmethyl)cyclohexan-1-amine, despite lacking the aryl group, could interact with this ion channel.

Protocol 2: NMDA Receptor Radioligand Binding Assay

This protocol determines the ability of the test compound to displace a known radiolabeled NMDA receptor antagonist.

Materials:

-

Rat brain cortex membrane preparation

-

[³H]-MK-801 (radioligand)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Test compound stock solution in DMSO

-

Non-specific binding control: MK-801 (10 µM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and vials

-

Microplate harvester and liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in Tris-HCl buffer. The final DMSO concentration should not exceed 0.1%.

-

In a 96-well plate, add in the following order:

-

Tris-HCl buffer.

-

Test compound dilution or vehicle (for total binding) or non-specific control.

-

[³H]-MK-801 (final concentration ~1 nM).

-

Rat brain membrane preparation (final concentration ~100-200 µg protein/well).

-

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a microplate harvester.

-

Wash the filters three times with ice-cold Tris-HCl buffer.

-

Dry the filters, place them in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percent inhibition caused by the test compound at each concentration and calculate the IC₅₀ value using non-linear regression analysis.

Hypothesis 2: Sigma (σ) Receptor Modulation

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins implicated in various CNS disorders. Many simple amines and cyclohexylamine derivatives show affinity for these receptors.[12]

Protocol 3: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol assesses the affinity of the test compound for the σ₁ receptor.

Materials:

-

Guinea pig brain membrane preparation (rich in σ₁ receptors).[13]

-

[³H]-(+)-pentazocine (selective σ₁ radioligand).[12]

-

Tris-HCl buffer (50 mM, pH 7.4).

-

Test compound stock solution in DMSO.

-

Non-specific binding control: Haloperidol (10 µM).[13]

-

Equipment as listed in Protocol 2.

Procedure:

-

Follow the general procedure outlined in Protocol 2.

-

Use [³H]-(+)-pentazocine as the radioligand (final concentration ~2-3 nM).[12]

-

Use guinea pig brain membranes as the receptor source.[13]

-

Use haloperidol as the agent to determine non-specific binding.[13]

-

Incubate for 90-120 minutes at room temperature.

-

Analyze data as described in Protocol 2 to determine the IC₅₀ value for the σ₁ receptor.

Part 4: Essential In Vitro Safety and Liability Profiling

Early assessment of potential liabilities is critical in modern drug discovery to avoid late-stage failures. For any new chemical entity, general cytotoxicity and cardiac safety (hERG channel inhibition) are fundamental starting points.

Caption: Workflow for early in vitro safety assessment.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

Human cell line (e.g., HEK293 or HepG2).

-

96-well cell culture plates.

-

Complete cell culture medium.

-

Test compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[15]

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium. Add the dilutions to the cells. Include vehicle-only (DMSO) and medium-only controls.

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[16]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 5: hERG Potassium Channel Inhibition Assay (Automated Patch-Clamp)

Inhibition of the hERG channel is a primary cause of drug-induced cardiac arrhythmia. Automated patch-clamp systems provide a high-throughput method for assessing this liability.[17]

Materials:

-

HEK293 or CHO cells stably expressing the hERG channel.

-

Automated patch-clamp system (e.g., QPatch, SyncroPatch).

-

Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

-

Intracellular solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2.

-

Test compound dilutions in extracellular solution.

-

Positive control: A known hERG blocker (e.g., E-4031 or Cisapride).[18]

Procedure:

-

Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's protocol.

-

Load the cells and the intracellular/extracellular solutions onto the system.

-

The instrument will automatically establish whole-cell patch-clamp configurations.

-

Apply a standardized voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarization step (e.g., to +20 mV) to open the channels, followed by a repolarization step (e.g., to -50 mV) where the characteristic tail current is measured.[17][18]

-

Record a stable baseline current in the vehicle-containing extracellular solution.

-

Sequentially perfuse increasing concentrations of the test compound over the cells, recording the current at each concentration until a steady-state block is achieved (typically 3-5 minutes per concentration).

-

At the end of the experiment, apply a saturating concentration of a positive control to confirm the identity of the current.

-

Measure the peak tail current amplitude at each concentration, normalize it to the baseline current, and calculate the IC₅₀ for hERG inhibition.

Part 5: Data Presentation and Interpretation

Systematic data organization is crucial for decision-making. The results from the initial screening cascade should be summarized clearly.

| Assay | Target/Endpoint | Hypothetical IC₅₀ (µM) | Interpretation/Next Steps |

| NMDA Receptor Binding | [³H]-MK-801 Displacement | 5.2 | Moderate activity. Warrants follow-up in a functional assay to confirm antagonism. |

| Sigma-1 (σ₁) Receptor Binding | [³H]-(+)-Pentazocine Displacement | 0.85 | Potent activity. High priority for further investigation and selectivity profiling. |

| Sigma-2 (σ₂) Receptor Binding | [³H]-DTG Displacement | > 20 | Low activity. Suggests selectivity for σ₁ over σ₂. |

| Cytotoxicity (MTT) | HEK293 Cell Viability | > 50 | No significant cytotoxicity observed. Favorable result. |

| hERG Channel Inhibition | K⁺ Current Block | 25 | Low risk of cardiotoxicity. A >30-fold window between the therapeutic target (σ₁) and hERG is generally considered acceptable. |

Table 1: Illustrative Data Summary for 2-(Cyclopentylmethyl)cyclohexan-1-amine.

Part 6: Conclusion and Future Directions

This guide proposes a structured and scientifically grounded approach to investigate the medicinal chemistry potential of 2-(Cyclopentylmethyl)cyclohexan-1-amine. By leveraging the known pharmacology of its constituent cyclohexylamine and cyclopentane moieties, we have identified the NMDA and sigma receptors as high-priority initial targets. The provided protocols for synthesis, in vitro biological evaluation, and safety profiling offer a clear roadmap for researchers.

The illustrative data suggest that this novel scaffold could yield potent and selective sigma-1 receptor ligands with a favorable early safety profile. Should initial findings prove promising, future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the cyclopentane and cyclohexane rings to optimize potency and selectivity.

-

Functional Characterization: Moving from binding assays to functional assays (e.g., calcium flux, electrophysiology) to confirm the mode of action (agonist vs. antagonist).

-

In Vivo Evaluation: Assessing the compound's efficacy in relevant animal models of CNS disorders (e.g., pain, depression, or neurodegeneration) based on the confirmed in vitro target engagement.

The exploration of novel chemical space is essential for therapeutic innovation. 2-(Cyclopentylmethyl)cyclohexan-1-amine represents a promising starting point for the development of new chemical probes and potential drug candidates.

References

A comprehensive list of references is provided for further reading and verification of the protocols and claims made in this document.

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Available at: [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Food and Drug Administration. Available at: [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

-

Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available at: [Link]

-

Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PMC. Available at: [Link]

-

Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ACS Publications. Available at: [Link]

-

New Directions in Bioisostere Research. GtR. Available at: [Link]

-

hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

-

Cyclopentane Ring Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

-

One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst. The Royal Society of Chemistry. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. Available at: [Link]

-

hERG Assay. SlideShare. Available at: [Link]

-

Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE. Available at: [Link]

-

CYCLOHEXYLAMINE (CHA). Ataman Kimya. Available at: [Link]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. Available at: [Link]

-

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC. Available at: [Link]

-

Cyclohexylamine. Wikipedia. Available at: [Link]

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available at: [Link]

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. University of Pennsylvania. Available at: [Link]

-

Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. Available at: [Link]

-

The main use of cyclohexylamine products. Dayang Chem. Available at: [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at: [Link]

-

Cyclohexylamine plays a key role in multiple industries. LookChem. Available at: [Link]

-

Biocatalytic Route to Chiral 2-Substituted-1,2,3,4-Tetrahydroquinolines Using Cyclohexylamine Oxidase Muteins. ACS Catalysis. Available at: [Link]

-

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing. Available at: [Link]

-

Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. PMC. Available at: [Link]

-

Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. PMC. Available at: [Link]

-

NMDA Receptor Antagonists for Treatment of Depression. MDPI. Available at: [Link]

-

Overview of NMDA receptors and antagonists (Chapter 75). The Essence of Analgesia and Analgesics. Available at: [Link]

-

NMDA Receptor Antagonism: Escalation of Aggressive Behavior in Alcohol-drinking Mice. PMC. Available at: [Link]

- Synthetic method for cyclohexylamine. Google Patents.

Sources

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. GtR [gtr.ukri.org]

- 9. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]